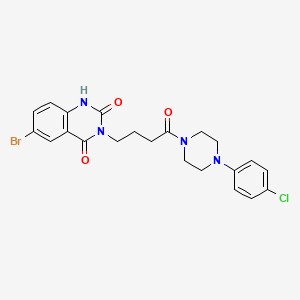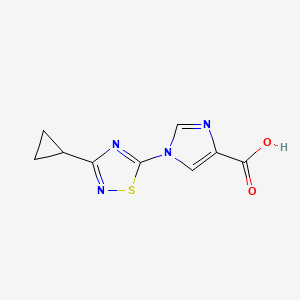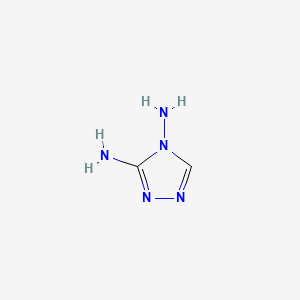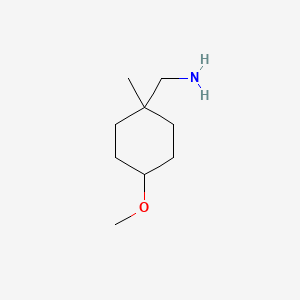
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and a methoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and an amino alcohol precursor.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-methoxypyridin-4-yl)ethanol: Lacks the dihydrochloride component but shares a similar core structure.
2-Methoxypyridine: A simpler compound that forms the basis for the synthesis of more complex derivatives.
Amino Alcohols: A broad class of compounds with similar functional groups but varying structures.
Uniqueness
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
1640848-91-4 |
|---|---|
Fórmula molecular |
C8H13ClN2O2 |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m1./s1 |
Clave InChI |
OTASNOUEUZXFLF-OGFXRTJISA-N |
SMILES |
COC1=NC=CC(=C1)C(CO)N.Cl.Cl |
SMILES isomérico |
COC1=NC=CC(=C1)[C@@H](CO)N.Cl |
SMILES canónico |
COC1=NC=CC(=C1)C(CO)N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2422864.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzene-1-sulfonamide](/img/structure/B2422868.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2422869.png)







![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)
![methyl 2-[(2E)-3-(2-chlorophenyl)prop-2-enamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)

